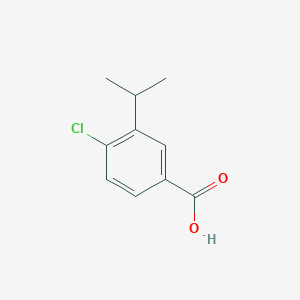

4-Chloro-3-isopropylbenzoic acid

Description

BenchChem offers high-quality 4-Chloro-3-isopropylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-isopropylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-3-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCCEBMILBADEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283916 | |

| Record name | 4-Chloro-3-(1-methylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349716-47-7 | |

| Record name | 4-Chloro-3-(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(1-methylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-3-isopropylbenzoic Acid

Introduction

4-Chloro-3-isopropylbenzoic acid, with the Chemical Abstracts Service (CAS) number 1349716-47-7, is a substituted aromatic carboxylic acid.[1] Its structural architecture, featuring a chlorine atom and an isopropyl group on the benzoic acid framework, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. The interplay of the electron-withdrawing chloro group and the bulky, lipophilic isopropyl group, ortho to the carboxylic acid, imparts a unique set of physicochemical properties that are critical to its behavior in chemical reactions and biological systems. Understanding these characteristics is paramount for researchers and drug development professionals aiming to harness its synthetic potential.

This guide provides a comprehensive overview of the core physicochemical characteristics of 4-Chloro-3-isopropylbenzoic acid. While specific experimental data for this compound is not widely available in the cited literature, this document details the authoritative, standardized methodologies for their determination, empowering researchers to generate reliable data. The protocols described herein are grounded in internationally recognized standards, ensuring scientific integrity and reproducibility.

Core Physicochemical Properties

A summary of the fundamental identifiers for 4-Chloro-3-isopropylbenzoic acid is presented below. The subsequent sections will delve into the theoretical underpinnings and experimental determination of its key physicochemical parameters.

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-3-propan-2-ylbenzoic acid | PubChem[1] |

| CAS Number | 1349716-47-7 | PubChem[1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | PubChem[1] |

| Molecular Weight | 198.64 g/mol | PubChem[1] |

Melting Point: A Gateway to Purity and Stability

The melting point of a solid crystalline compound is a critical physical constant, offering insights into its purity and the strength of its crystal lattice. For 4-Chloro-3-isopropylbenzoic acid, the presence of intermolecular hydrogen bonding from the carboxylic acid moiety, coupled with dipole-dipole interactions from the chloro-substituted aromatic ring, is expected to result in a relatively high melting point. For context, the structurally related 4-isopropylbenzoic acid has a melting point range of 117-120 °C[2], while 4-chloro-3-nitrobenzoic acid melts at a higher temperature of 180-183 °C.[3] The melting point of 4-Chloro-3-isopropylbenzoic acid is anticipated to lie within a range influenced by these related structures.

Experimental Protocol: Melting Point Determination (OECD 102)

The determination of the melting point of 4-Chloro-3-isopropylbenzoic acid should be conducted in accordance with the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 102.[4][5][6] This guideline outlines several accepted methods, with the capillary method being the most common.

Methodology:

-

Sample Preparation: A small quantity of dry, powdered 4-Chloro-3-isopropylbenzoic acid is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle disappears is recorded as the end of melting. The range between these two temperatures is the melting range.

-

Purity Assessment: A sharp melting range (typically less than 2 °C) is indicative of a high degree of purity.

Boiling Point: An Indicator of Volatility

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] For a compound like 4-Chloro-3-isopropylbenzoic acid, which is a solid at room temperature, the boiling point will be significantly high and may be accompanied by decomposition. The determination of the boiling point for such compounds is often performed under reduced pressure to prevent thermal degradation. For comparison, 4-chlorobenzoic acid has a boiling point of 276 °C at atmospheric pressure.[8]

Experimental Protocol: Boiling Point Determination (OECD 103)

The OECD Guideline 103 provides several methods for determining the boiling point.[4][9][10] For a high-boiling substance like 4-Chloro-3-isopropylbenzoic acid, differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can be suitable methods.

Methodology (Using DSC):

-

Sample Preparation: A small, accurately weighed sample of 4-Chloro-3-isopropylbenzoic acid (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

Apparatus Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Heating Program: The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: The heat flow to the sample is measured as a function of temperature. The boiling point is identified as the onset temperature of the endothermic event corresponding to vaporization.

Solubility: A Critical Parameter for Bioavailability and Formulation

Solubility, particularly in aqueous media, is a crucial parameter in drug development as it directly influences bioavailability. The presence of the polar carboxylic acid group in 4-Chloro-3-isopropylbenzoic acid suggests some degree of water solubility, which will be pH-dependent. However, the lipophilic isopropyl group and the chloro-substituted benzene ring will counteract this, likely resulting in low aqueous solubility. In organic solvents, such as alcohols, acetone, and ethers, the solubility is expected to be significantly higher. For instance, 4-isopropylbenzoic acid has a reported water solubility of approximately 0.151 mg/mL at 25 °C[11], while 4-chloro-3-nitrobenzoic acid is described as sparingly soluble in water but soluble in ethanol and acetone.[12][13]

Experimental Protocol: Water Solubility Determination (OECD 105)

The flask method, as described in OECD Guideline 105, is suitable for determining the water solubility of substances like 4-Chloro-3-isopropylbenzoic acid.[4][14][15]

Methodology:

-

Equilibration: An excess amount of 4-Chloro-3-isopropylbenzoic acid is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.

-

Concentration Analysis: The concentration of 4-Chloro-3-isopropylbenzoic acid in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: The pH of the saturated solution should also be recorded, as the solubility of an ionizable compound is pH-dependent.

Dissociation Constant (pKa): Understanding Ionization Behavior

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For 4-Chloro-3-isopropylbenzoic acid, the carboxylic acid group is the primary acidic proton. The pKa value is critical for predicting the extent of ionization of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets. The presence of the electron-withdrawing chlorine atom is expected to increase the acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2).

Experimental Protocol: pKa Determination (OECD 112)

Potentiometric titration is a robust and widely used method for pKa determination, as outlined in OECD Guideline 112.[4]

Methodology:

-

Solution Preparation: A known concentration of 4-Chloro-3-isopropylbenzoic acid is dissolved in a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the arrangement of protons and carbon atoms in the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals would provide a detailed structural fingerprint.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and vibrations associated with the substituted benzene ring.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

While specific spectra for 4-Chloro-3-isopropylbenzoic acid were not found in the initial searches, data for related compounds such as 4-chloro-3-nitrobenzoic acid are available and can serve as a reference for expected spectral regions.[16][17]

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental protocols, the following diagrams illustrate the workflows for determining key physicochemical properties.

Caption: Workflow for Water Solubility Determination.

Caption: Workflow for pKa Determination.

Conclusion

References

-

OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Organisation for Economic Co-operation and Development. Link

-

Sigma-Aldrich. 4-Isopropylbenzoic acid product information. Link

-

PubChem. 4-Isopropylbenzoic Acid. National Center for Biotechnology Information. Link

-

Phytosafe. OECD 102 / 103 - Melting point / Boiling point. Link

-

Sigma-Aldrich. 4-Chloro-3-nitrobenzoic acid product information. Link

-

MedChemExpress. 4-Isopropylbenzoic acid product data sheet. Link

-

PubChem. 4-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Link

-

Wikipedia. 4-Chlorobenzoic acid. Link

-

NIST WebBook. Benzoic acid, 4-chloro-3-nitro-. Link

-

Sigma-Aldrich. 4-Isopropylbenzoic acid product information. Link

-

PubChem. 4-Chloro-3-isopropylbenzoic acid. National Center for Biotechnology Information. Link

-

Analytice. OECD n°102: Melting point/Melting interval. Link

-

FILAB. Solubility testing in accordance with the OECD 105. Link

-

Williams, R. pKa Data Compiled by R. Williams. Link

-

LCS Laboratory. Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Link

-

Situ Biosciences. OECD 105 - Water Solubility. Link

-

PubChem. 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Link

-

van der Vlag, M. A., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 90(10), 1334-1340. Link

-

U.S. Department of Commerce. Test No. 102: Melting Point/ Melting Range. Link

-

U.S. Department of Commerce. Test No. 103: Boiling Point. Link

-

Pure. OECD GUIDELINES FOR TESTING CHEMICALS. Link

-

TSAR. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Link

-

Primacyt. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Link

-

Regulations.gov. Report : Determination of Water Solubility. Link

-

OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS, Test No. 105: Water Solubility. Link

-

Regulations.gov. Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. Link

-

ChemicalBook. 4-chloro-3-nitrobenzoic acid. Link

-

Regulations.gov. Final Report Determination of Melting Point of RCX 18-839. Link

-

ChemRxiv. pKa Prediction in Non-Aqueous Solvents. Link

-

Guidechem. 4-Isopropylbenzoic acid 536-66-3 wiki. Link

-

Guidechem. 4-Chloro-3-nitrobenzoic acid 96-99-1 wiki. Link

-

Solubility of Things. 4-Chloro-3-nitrobenzoic acid. Link

-

ChemicalBook. 4-Chloro-3-methylbenzoic acid(7697-29-2)IR1. Link

Sources

- 1. 4-Chloro-3-isopropylbenzoic acid | C10H11ClO2 | CID 56604260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Isopropylbenzoic acid = 96 536-66-3 [sigmaaldrich.com]

- 3. 4-氯-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 6. search.library.doc.gov [search.library.doc.gov]

- 7. search.library.doc.gov [search.library.doc.gov]

- 8. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. lcslaboratory.com [lcslaboratory.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. filab.fr [filab.fr]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 16. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]

An In-depth Technical Guide to 4-Chloro-3-isopropylbenzoic Acid: A Versatile Building Block for Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the properties, synthesis, and potential applications of 4-Chloro-3-isopropylbenzoic acid. As a uniquely substituted aromatic carboxylic acid, this compound represents a valuable, yet underexplored, scaffold for creating novel chemical entities. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and comparative data from structurally analogous compounds to provide a robust and scientifically grounded overview.

Molecular Structure and Physicochemical Properties

4-Chloro-3-isopropylbenzoic acid (IUPAC Name: 4-chloro-3-propan-2-ylbenzoic acid) is a disubstituted benzoic acid with the molecular formula C₁₀H₁₁ClO₂. The strategic placement of a chloro group and an isopropyl group on the benzene ring imparts specific electronic and steric properties that are of significant interest in the design of bioactive molecules and advanced materials.

The molecular weight of this compound is 198.64 g/mol . Its structure is characterized by a carboxylic acid functional group, which provides a handle for further chemical modifications such as amidation or esterification, attached to a benzene ring substituted at the 4- and 3-positions with a chlorine atom and an isopropyl group, respectively.

Quantitative Data Summary

The following table summarizes the key identifiers and computed physicochemical properties for 4-Chloro-3-isopropylbenzoic acid.

| Parameter | Value | Source |

| IUPAC Name | 4-chloro-3-propan-2-ylbenzoic acid | N/A |

| CAS Number | 1349716-47-7 | N/A |

| Molecular Formula | C₁₀H₁₁ClO₂ | N/A |

| Molecular Weight | 198.64 g/mol | N/A |

| XLogP3 | 3.2 | N/A |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 2 | N/A |

| Rotatable Bond Count | 2 | N/A |

| Topological Polar Surface Area | 37.3 Ų | N/A |

Comparative Analysis with Analogous Compounds

To provide a practical context for the expected physical properties of 4-Chloro-3-isopropylbenzoic acid, the table below compares its computed data with the experimental data of three structurally related benzoic acid derivatives. This comparison allows for informed estimations of its behavior in a laboratory setting.

| Property | 4-Chloro-3-isopropylbenzoic acid (Computed) | 4-Chlorobenzoic acid (Experimental) [1] | 4-Isopropylbenzoic acid (Experimental) [2] | 4-Chloro-3-nitrobenzoic acid (Experimental) [3] |

| Molecular Weight ( g/mol ) | 198.64 | 156.57 | 164.20 | 201.56 |

| Melting Point (°C) | N/A | 243 | 117-118 | 181-185 |

| LogP | 3.2 | 2.65 | 3.40 | 1.8 (Computed)[2] |

| pKa | N/A | 3.98 | 4.36 (Predicted)[4] | 3.35 (Predicted) |

| Water Solubility | N/A | Slightly soluble | 0.151 mg/mL at 25°C | Slightly soluble[5] |

Insight: The presence of the isopropyl group in 4-isopropylbenzoic acid significantly lowers the melting point compared to 4-chlorobenzoic acid, likely due to disruption of crystal packing. The isopropyl group also increases the lipophilicity (LogP). Conversely, the nitro group in 4-chloro-3-nitrobenzoic acid makes it a stronger acid (lower pKa). Based on these trends, it is reasonable to predict that 4-Chloro-3-isopropylbenzoic acid will be a crystalline solid with a melting point between that of its isopropyl and chloro-nitro analogs, possess a lipophilicity (LogP) around 3.2-3.4, and exhibit low solubility in water.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 4-chlorotoluene:

-

Friedel-Crafts Alkylation: Introduction of the isopropyl group onto the 4-chlorotoluene ring using an isopropylating agent (e.g., isopropanol or 2-chloropropane) and a Lewis acid catalyst.[7][8] The ortho-directing effect of the methyl group and the para-directing effect of the chloro group will likely result in a mixture of isomers, requiring purification to isolate the desired 4-chloro-3-isopropyltoluene.

-

Oxidation: The methyl group of the purified 4-chloro-3-isopropyltoluene is then oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or through catalytic oxidation with molecular oxygen.[9][10]

Caption: Proposed two-step synthesis of 4-Chloro-3-isopropylbenzoic acid.

Representative Experimental Protocol: Oxidation of 4-chloro-3-isopropyltoluene

Disclaimer: This is a representative, unoptimized protocol based on established methods for toluene oxidation.[9] It should be adapted and optimized by the end-user.

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-chloro-3-isopropyltoluene (1 equivalent) and 100 mL of a 1:1 mixture of pyridine and water.

-

Reaction: Heat the mixture to reflux (approximately 95-100°C).

-

Addition of Oxidant: While maintaining reflux, add potassium permanganate (KMnO₄, 3 equivalents) portion-wise over a period of 2-3 hours. The purple color of the permanganate will dissipate as the reaction proceeds. Causality: Adding the oxidant in portions prevents an overly exothermic reaction and ensures efficient mixing. The pyridine/water solvent system helps to solubilize both the organic starting material and the inorganic oxidant.

-

Monitoring: Continue heating at reflux until the purple color of the permanganate persists, indicating the complete consumption of the starting material (typically 4-8 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) byproduct, washing the filter cake with a small amount of hot water.

-

Isolation: Transfer the clear filtrate to a beaker and acidify to pH ~2 with concentrated hydrochloric acid (HCl). A white precipitate of 4-Chloro-3-isopropylbenzoic acid should form.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene). Self-Validation: The purity of the final product should be assessed by measuring its melting point and confirmed by spectroscopic analysis (NMR, IR, MS). A sharp melting point is indicative of high purity.

Predicted Spectroscopic Characterization

The identity and purity of synthesized 4-Chloro-3-isopropylbenzoic acid would be confirmed using standard spectroscopic techniques. Based on the known spectra of its structural analogs, the following key features are predicted.[2][11][12][13][14][15][16][17][18]

| Technique | Predicted Key Signals / Features |

| ¹H NMR | - Carboxylic Acid (COOH): A broad singlet, δ ~12-13 ppm. - Aromatic Protons (Ar-H): Three protons in the aromatic region (δ ~7.5-8.2 ppm), likely exhibiting a doublet, a doublet of doublets, and another doublet, reflecting their coupling patterns. - Isopropyl Methine (CH): A septet, δ ~3.0-3.5 ppm. - Isopropyl Methyls (CH₃): A doublet, δ ~1.2-1.4 ppm (integrating to 6H). |

| ¹³C NMR | - Carboxylic Carbonyl (C=O): δ ~165-175 ppm. - Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (δ ~125-145 ppm), including two quaternary carbons (C-Cl and C-isopropyl). - Isopropyl Methine (CH): δ ~30-35 ppm. - Isopropyl Methyls (CH₃): δ ~22-25 ppm. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption at ~1680-1710 cm⁻¹. - C-O Stretch (Carboxylic Acid): A band at ~1250-1350 cm⁻¹. - Aromatic C=C Stretches: Medium intensity bands at ~1450-1600 cm⁻¹. - C-Cl Stretch: A band in the fingerprint region, ~700-850 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z 198, with a characteristic M+2 isotope peak at m/z 200 (approximately 1/3 the intensity of M⁺) due to the presence of ³⁷Cl. - Key Fragments: Loss of a methyl group (-15) to give a fragment at m/z 183. Loss of the carboxylic acid group (-45) to give a fragment at m/z 153. A base peak corresponding to the loss of the isopropyl group (-43) is also possible. |

Potential Applications in Drug Development and Materials Science

Substituted benzoic acids are cornerstone building blocks in medicinal chemistry. The specific combination of chloro and isopropyl groups on the 4-Chloro-3-isopropylbenzoic acid scaffold offers a compelling set of properties for drug design.

-

Modulation of Physicochemical Properties: The isopropyl group is a classic hydrophobic moiety that can enhance binding to lipophilic pockets in protein targets and improve membrane permeability.[19] The chloro substituent also increases lipophilicity and is an electron-withdrawing group, which can modulate the pKa of the carboxylic acid and influence metabolic stability.[20][21]

-

Vector for Bioisosteric Replacement: The chloro and isopropyl groups can serve as isosteres for other functionalities. For example, the chloro group is often considered bioisosteric with a methyl group in certain contexts.[21] This allows chemists to fine-tune steric and electronic properties to optimize ligand-receptor interactions.

-

Blocking Metabolic Hotspots: Aromatic chlorination is a common strategy in drug design to block sites of oxidative metabolism (cytochrome P450-mediated hydroxylation), thereby increasing the half-life and bioavailability of a drug candidate.[22]

-

Synthetic Handle: The carboxylic acid provides a versatile point of attachment for building more complex molecules, enabling its incorporation into amide, ester, or heterocyclic scaffolds common in pharmaceuticals.

Caption: Conceptual workflow for utilizing 4-Chloro-3-isopropylbenzoic acid in drug discovery.

Safety and Handling

No specific material safety data sheet (MSDS) is available for 4-Chloro-3-isopropylbenzoic acid. However, based on the known hazards of its structural analogs, such as 4-chlorobenzoic acid and 4-chloro-3-nitrobenzoic acid, it should be handled with appropriate care in a laboratory setting.[1][3][5]

-

Potential Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. When handling the powdered solid, a dust mask or work in a fume hood is recommended to avoid inhalation.

-

Handling: Avoid creating dust. Ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

- European Patent Office. (n.d.). Process for producing 2,5-dichlorotoluene - EP 0257866 A1. Google Patents.

-

ResearchGate. (2025). Direct Oxidation of Toluene to Benzoic Acid with Molecular Oxygen over Manganese Oxides. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 4-chloro-. NIST WebBook. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Isopropylbenzoic Acid. Retrieved January 26, 2026, from [Link]

-

RSC Publishing. (2023). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved January 26, 2026, from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved January 26, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Chlorobenzoic acid. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 26, 2026, from [Link]

-

Thieme Chemistry. (2022). Aerobic Photooxidation of Toluene Derivatives into Carboxylic Acids with Bromine–Water under Catalyst-Free Conditions. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 4-chloro-3-nitro-. NIST WebBook. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 4-(1-methylethyl)-. NIST WebBook. Retrieved January 26, 2026, from [Link]

-

ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved January 26, 2026, from [Link]

-

ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved January 26, 2026, from [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved January 26, 2026, from [Link]

-

BMRB. (n.d.). bmse000438 4-Chlorobenzoic Acid. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved January 26, 2026, from [Link]

-

Thieme Chemistry. (n.d.). Photooxidation of Toluene Derivatives into Carboxylic Acids. Retrieved January 26, 2026, from [Link]

-

Journal of Analytical & Bioanalytical Techniques. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Retrieved January 26, 2026, from [Link]

-

SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved January 26, 2026, from [Link]

Sources

- 1. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-nitrobenzoic acid 98 96-99-1 [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. sdichem.com [sdichem.com]

- 6. Photooxidation of Toluene Derivatives into Carboxylic Acids - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents [organic-chemistry.org]

- 11. Benzoic acid, 4-chloro- [webbook.nist.gov]

- 12. 4-Chloro-3-nitrobenzoic acid(96-99-1) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]

- 15. 4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum [chemicalbook.com]

- 16. Benzoic acid, 4-(1-methylethyl)- [webbook.nist.gov]

- 17. 4-Isopropylbenzoic acid(536-66-3) 1H NMR spectrum [chemicalbook.com]

- 18. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]

- 19. omicsonline.org [omicsonline.org]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. ashp.org [ashp.org]

solubility of 4-Chloro-3-isopropylbenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-3-isopropylbenzoic Acid in Organic Solvents

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the solubility of 4-Chloro-3-isopropylbenzoic acid in various organic solvents. The document outlines the theoretical principles governing its solubility, provides robust experimental protocols for its determination, and presents a framework for interpreting the resulting data.

Introduction: The Significance of Solubility

4-Chloro-3-isopropylbenzoic acid, with the molecular formula C₁₀H₁₁ClO₂, is a substituted benzoic acid derivative.[1] Its structural complexity, incorporating a halogen, a bulky alkyl group, and a carboxylic acid function, makes it a molecule of interest in medicinal chemistry and material science. Understanding its solubility is a cornerstone for any application, profoundly impacting process development, formulation, bioavailability, and purification strategies. In drug development, poor solubility is a primary cause of failure for promising drug candidates, making early and accurate solubility assessment critical. This guide provides the foundational knowledge and practical methodologies to comprehensively characterize the solubility profile of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2][3] The solubility of 4-Chloro-3-isopropylbenzoic acid is dictated by the interplay of its distinct structural motifs and their affinity for a given solvent.

-

The Polar Head: Carboxylic Acid Group (-COOH) : This functional group is the primary driver of solubility in polar solvents. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This facilitates strong interactions with polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO).[3]

-

The Nonpolar Body: Aromatic Ring and Isopropyl Group : The benzene ring and the isopropyl substituent constitute the hydrophobic portion of the molecule. These groups interact primarily through weaker van der Waals forces and London dispersion forces, promoting solubility in nonpolar or weakly polar solvents such as toluene and diethyl ether.[3] The bulky nature of the isopropyl group can, however, create steric hindrance, potentially limiting the packing efficiency in a crystal lattice and subtly influencing its interaction with solvents.

-

The Polarizing Element: Chloro Group (-Cl) : The electronegative chlorine atom introduces a dipole moment, increasing the overall polarity of the aromatic ring compared to toluene or cumene. This feature enhances interactions with polar solvents.

Predicted Solubility Profile: Based on this structural analysis, 4-Chloro-3-isopropylbenzoic acid is expected to exhibit the highest solubility in polar organic solvents that can engage with its carboxylic acid group. Its solubility is likely to be moderate in solvents of intermediate polarity and limited in highly nonpolar aliphatic solvents like hexane.

Caption: Intermolecular forces between the solute and solvent classes.

Quantitative Solubility Data Framework

While specific quantitative solubility data for 4-Chloro-3-isopropylbenzoic acid is not widely published, the following table provides a framework for organizing experimental results. It includes data for the parent compound, benzoic acid, for comparative purposes and indicates the expected solubility trend for the target compound based on theoretical principles.

| Solvent | Solvent Class | Dielectric Constant (20°C) | Expected Solubility of 4-Chloro-3-isopropylbenzoic acid | Solubility of Benzoic Acid ( g/100g solvent) |

| Water | Polar Protic | 80.1 | Very Low | 0.34 g/100mL at 25°C[4] |

| Methanol | Polar Protic | 32.7 | High | 71.5 g/100g at 23°C[4] |

| Ethanol | Polar Protic | 24.5 | High | 52.4 g/100g at 19.2°C[4] |

| Acetone | Polar Aprotic | 20.7 | High | Soluble[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High | Soluble |

| Ethyl Acetate | Polar Aprotic | 6.0 | Moderate | Soluble[6] |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Moderate | Highly Soluble[5] |

| Diethyl Ether | Weakly Polar | 4.3 | Moderate | Soluble[5] |

| Toluene | Nonpolar | 2.4 | Low to Moderate | Soluble[6] |

| Hexane | Nonpolar | 1.9 | Very Low | Soluble[4] |

Disclaimer: The "Expected Solubility" is a prediction based on chemical principles. Experimental verification is required.

Experimental Protocols for Solubility Determination

To generate reliable and reproducible data, standardized methodologies are essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

The Shake-Flask Method

This method is widely regarded as the most reliable for solubility measurement as it determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[3][7]

Objective: To determine the saturation concentration of 4-Chloro-3-isopropylbenzoic acid in a selection of organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

4-Chloro-3-isopropylbenzoic acid (solid, high purity)

-

Selected organic solvents (HPLC-grade or higher)[8]

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Protocol:

-

Preparation of Saturated Solutions: a. Add an excess amount of solid 4-Chloro-3-isopropylbenzoic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[7][9] b. Accurately pipette a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). c. Shake the vials for a predetermined period, typically 24 hours, to ensure the system reaches equilibrium.[10] For some compounds, longer periods (48-72 hours) may be necessary, which should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration is stable.[7]

-

Phase Separation: a. After equilibration, remove the vials and let them stand to allow the excess solid to settle. b. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or filter the solution using a chemically resistant syringe filter.[9] This step must be performed quickly to minimize temperature fluctuations.

-

Quantification: a. Prepare a calibration curve by making a series of standard solutions of known concentrations of 4-Chloro-3-isopropylbenzoic acid in the chosen solvent. b. Carefully withdraw a precise aliquot of the clear saturated filtrate and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve. c. Analyze the diluted sample and the standard solutions using HPLC-UV or UV-Vis spectroscopy. d. Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Caption: Experimental workflow for the Shake-Flask solubility method.

Potentiometric Titration Method

For ionizable compounds like 4-Chloro-3-isopropylbenzoic acid, potentiometric titration offers an alternative and efficient method for solubility determination, particularly in aqueous or co-solvent systems.[11] This technique is based on titrating a solution of the weak acid with a strong base and monitoring the change in potential (or pH).[12] It can be adapted to determine the solubility by analyzing the titration curve of a saturated solution.[11][13]

Principle: The concentration of the dissolved acidic compound can be precisely determined from the volume of titrant required to reach the equivalence point. By performing this titration on a saturated solution, the solubility can be calculated. This method is particularly powerful for assessing how solubility changes with pH.

Conclusion

The is a complex function of its molecular structure. A theoretical analysis predicts good solubility in polar solvents capable of hydrogen bonding and moderate to low solubility in nonpolar media. This guide provides the necessary theoretical foundation and a detailed, field-proven experimental protocol—the shake-flask method—to enable researchers to generate high-quality, quantitative solubility data. Such data is indispensable for the rational design of synthetic routes, purification schemes, and formulation strategies in pharmaceutical and chemical research.

References

- 4-Chloro-3-nitrobenzoic acid - Solubility of Things.

- SAFETY DATA SHEET for 4-Chloro-3-nitrobenzoic acid.

- Solubility Testing – Shake Flask Method Summary. BioAssay Systems.

- 4-Chloro-3-isopropylbenzoic acid | C10H11ClO2 | CID 56604260. PubChem.

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications.

- Solubility of Organic Compounds.

- POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Benchchem.

- Benzoic acid. Wikipedia.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ResearchGate.

- The solubility of benzoic acid in seven solvents. ResearchGate.

- solubility of 3-(3-Chloro-3-butenyl)benzoic acid in organic solvents. Benchchem.

- Shake-Flask Solubility Assay. Enamine.

- Understanding Benzoic Acid Solubility: A Comprehensive Guide. Guidechem.

Sources

- 1. 4-Chloro-3-isopropylbenzoic acid | C10H11ClO2 | CID 56604260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Prudent Handling of 4-Chloro-3-isopropylbenzoic Acid in the Absence of a Specific Safety Data Sheet

Introduction for the Research Professional

In the landscape of drug discovery and chemical research, scientists frequently encounter novel or sparsely documented compounds. 4-Chloro-3-isopropylbenzoic acid is one such molecule. A thorough search of publicly available chemical safety repositories reveals a critical data gap: as of this writing, a specific, verified Safety Data Sheet (SDS) for this compound is not readily accessible. This guide is therefore structured not as a simple presentation of known data, but as an expert-level walkthrough for establishing a robust preliminary risk assessment and safe handling protocol.

It is a foundational principle of laboratory safety that one must never extrapolate safety data wholesale from structurally similar molecules. Minor functional group modifications—for instance, the difference between a nitro, methyl, or isopropyl group at the 3-position of a 4-chlorobenzoic acid scaffold—can lead to significant, and often unpredictable, changes in toxicological, physical, and chemical properties. This document provides the necessary framework for navigating this uncertainty, ensuring that scientific inquiry and personnel safety proceed in tandem. We will analyze known data from close structural analogs to build a conservative, safety-first approach to handling 4-Chloro-3-isopropylbenzoic acid.

Part 1: Hazard Analysis Through Structural Analogy

While not a substitute for a specific SDS, a comparative analysis of related compounds is the first logical step in a preliminary hazard assessment. By examining the safety profiles of molecules that share the core 4-chlorobenzoic acid or isopropylbenzoic acid structure, we can identify a probable spectrum of potential hazards. This allows us to establish a baseline of "assumed risks" for which we must prepare.

The key structural analogs for which safety data has been identified are:

-

4-Chlorobenzoic acid: The parent compound without the isopropyl group.

-

4-Chloro-3-nitrobenzoic acid: An analog with a strongly electron-withdrawing nitro group instead of an isopropyl group.

-

4-Chloro-3-methylbenzoic acid: An analog with a smaller alkyl group.

-

m-Chlorobenzoic acid (3-Chlorobenzoic acid): An isomer with a different chlorine position.

-

4-Isopropylbenzoic acid: The parent compound without the chlorine atom.

Comparative Table of GHS Classifications for Structural Analogs

| Compound | GHS Hazard Statements | Signal Word | Key Observations |

| 4-Chlorobenzoic acid | H302: Harmful if swallowed.[1][2] | Warning | Baseline toxicity for the chlorinated aromatic acid structure.[1] |

| 4-Chloro-3-nitrobenzoic acid | H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4][5] H335: May cause respiratory irritation.[3][4][5] | Warning | The nitro group significantly increases irritant properties compared to the parent chloro-analog.[3][4] |

| 4-Chloro-3-methylbenzoic acid | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] | Warning | The methyl group imparts irritant properties similar to the nitro-analog.[6] |

| m-Chlorobenzoic acid | Not classified as hazardous by available sources, but may cause mild mechanical irritation.[7] | No Signal Word | Isomeric position of the chlorine atom appears to significantly reduce biological activity in this case.[7] |

| 4-Isopropylbenzoic acid | No specific GHS classification available, but noted as a white crystalline solid, sparingly soluble in water.[8][9] | Not Available | Data is limited, highlighting the need for caution with substituted benzoic acids. |

Causality and Interpretation: The data from these analogs strongly suggests that 4-Chloro-3-isopropylbenzoic acid should be treated, at a minimum, as harmful if swallowed and a skin, eye, and respiratory tract irritant. The presence of irritant properties in both the 3-nitro and 3-methyl analogs indicates that substitution at this position on the 4-chlorobenzoic acid ring is likely to induce these hazards, regardless of the electronic nature of the substituent. Therefore, a conservative approach necessitates assuming these hazards are present.

Part 2: Preliminary Safe Handling Protocol

The following protocol is a self-validating system built on a conservative interpretation of the available analog data. It is designed to provide a high margin of safety for researchers handling small, laboratory-scale quantities of 4-Chloro-3-isopropylbenzoic acid.

Engineering Controls & Personal Protective Equipment (PPE)

The primary directive is to prevent all routes of exposure: inhalation, ingestion, and dermal contact.

-

Ventilation: All manipulations of solid 4-Chloro-3-isopropylbenzoic acid (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[7]

-

Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[6][10] Standard safety glasses with side shields are insufficient.

-

Hand Protection: Wear nitrile or neoprene protective gloves.[3] It is critical to inspect gloves for any signs of degradation or puncture before each use. Given the lack of specific breakthrough time data, the "double-gloving" technique is recommended for extended manipulations.

-

Body Protection: A full-length laboratory coat must be worn and buttoned.[4] Ensure clothing is long-sleeved.[3]

Workflow for Handling and Storage

The following diagram outlines the mandatory workflow for handling the compound from receipt to disposal.

Caption: Mandatory workflow for handling uncharacterized solids.

Storage Requirements: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] It must be stored separately from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[3]

Emergency Procedures

In the event of an exposure, immediate and decisive action is required.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[3][4][6] If skin irritation occurs, seek medical advice.[6][10] Contaminated clothing must be washed before reuse.[3][4]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][4][6] If the person is not breathing, provide artificial respiration. Call a poison center or doctor if you feel unwell.[3][6]

-

Ingestion: Do NOT induce vomiting.[3][4] Wash out the mouth with water.[4] Call a physician or poison control center immediately.[1]

-

Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled container for hazardous waste disposal.[1] Clean the spill area with a suitable solvent. Ensure all cleanup materials are also disposed of as hazardous waste.

Part 3: Logical Framework for Risk Mitigation

The decision-making process for handling a compound without a specific SDS must be systematic and conservative. The following flowchart provides an authoritative grounding for this process.

Caption: Decision process for handling chemicals lacking an SDS.

This logical framework is a self-validating system. By assuming the hazards present in the more hazardous analogs, the resulting safety protocol provides coverage for the likely risks associated with 4-Chloro-3-isopropylbenzoic acid, ensuring a trustworthy and defensible safety standard in your laboratory.

References

-

Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid. [Link]

-

National Institute of Standards and Technology (NIST). (2014, February 27). Safety Data Sheet: m-Chlorobenzoic Acid. [Link]

-

PubChem. (n.d.). 4-Chloro-3-isopropylbenzaldehyde. Retrieved January 26, 2026, from [Link]

-

ChemBK. (2024, April 10). 4-Chloro-3-nitrobenzoic acid. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved January 26, 2026, from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. guidechem.com [guidechem.com]

- 9. 4-Isopropylbenzoic acid = 96 536-66-3 [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

A Spectroscopic Guide to 4-Chloro-3-isopropylbenzoic Acid: Elucidating Molecular Structure for Advanced Research

This technical guide provides an in-depth analysis of the spectral data for 4-Chloro-3-isopropylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for confirming its identity, purity, and for elucidating its role in various chemical transformations. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical insights for the modern research professional.

Molecular Structure and Spectroscopic Overview

4-Chloro-3-isopropylbenzoic acid possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing carboxylic acid and chloro groups, along with the electron-donating isopropyl group, dictates the chemical environment of each atom and the molecule's overall electronic properties. The following sections will deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing a robust framework for its characterization.

Molecular Structure of 4-Chloro-3-isopropylbenzoic acid

Caption: Ball-and-stick model of 4-Chloro-3-isopropylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following is a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 4-Chloro-3-isopropylbenzoic acid.

¹H NMR Spectrum: A Guide to Proton Environments

The ¹H NMR spectrum of 4-Chloro-3-isopropylbenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 1H | -COOH |

| ~7.9 | Doublet | 1H | Ar-H |

| ~7.6 | Doublet of doublets | 1H | Ar-H |

| ~7.4 | Doublet | 1H | Ar-H |

| ~3.3 | Septet | 1H | -CH(CH₃)₂ |

| ~1.2 | Doublet | 6H | -CH(CH ₃)₂ |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum (~12-13 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The three aromatic protons will appear as distinct signals due to their unique electronic environments. The proton ortho to the carboxylic acid will be the most deshielded (~7.9 ppm) and will appear as a doublet. The proton situated between the chloro and isopropyl groups will be shielded relative to the others and will likely appear as a doublet of doublets (~7.6 ppm). The proton ortho to the chloro group is expected to be a doublet at approximately 7.4 ppm.

-

Isopropyl Group Protons (-CH(CH₃)₂): The methine proton (-CH) will be split into a septet by the six equivalent methyl protons at around 3.3 ppm. The six methyl protons will appear as a doublet due to coupling with the methine proton, at a more upfield position of approximately 1.2 ppm.

¹³C NMR Spectrum: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -C OOH |

| ~145 | Ar-C -CH(CH₃)₂ |

| ~135 | Ar-C -Cl |

| ~132 | Ar-C -H |

| ~130 | Ar-C -H |

| ~128 | Ar-C -COOH |

| ~125 | Ar-C -H |

| ~34 | -C H(CH₃)₂ |

| ~23 | -CH(C H₃)₂ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically around 170 ppm.[1]

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the chloro and isopropyl groups will be significantly affected, with the carbon bearing the isopropyl group appearing around 145 ppm and the one with the chloro group around 135 ppm. The remaining aromatic carbons will resonate in the 125-132 ppm range.

-

Isopropyl Group Carbons: The methine carbon of the isopropyl group is expected at approximately 34 ppm, while the two equivalent methyl carbons will be found further upfield at around 23 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Chloro-3-isopropylbenzoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Apply a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to 0-200 ppm.

-

Use a proton-decoupled sequence to simplify the spectrum.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the acquired free induction decay (FID) using an appropriate software package. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR Data Acquisition Workflow

Caption: Proposed fragmentation pathway for 4-Chloro-3-isopropylbenzoic acid in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 4-Chloro-3-isopropylbenzoic acid in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

-

-

MS Detection:

-

As the analyte elutes from the GC column, it enters the MS source.

-

Ionize the molecules using a standard electron energy of 70 eV.

-

Scan a mass range of m/z 50-300 to detect the molecular ion and fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the unequivocal identification and characterization of 4-Chloro-3-isopropylbenzoic acid. By correlating the predicted ¹H NMR, ¹³C NMR, IR, and MS data with experimentally obtained spectra, researchers can confidently verify the structure and purity of this compound, enabling its effective use in drug discovery, materials science, and other advanced scientific endeavors. The detailed experimental protocols further serve as a practical resource for obtaining high-quality spectral data.

References

-

PubChem. 4-Chloro-3-nitrobenzoic acid. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

NIST WebBook. Benzoic acid, 4-chloro-3-nitro-. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

- Google Patents. New method for synthesizing p-isopropyl benzoic acid.

-

Optional[13C NMR]. 4-Chloro-3-nitrobenzoic acid, [(4-chloro-o-tolyl)oxy]methyl ester. [Link]

-

NIST WebBook. Benzoic acid, 4-chloro-. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

AOBChem USA. 4-Chloro-3-isopropylbenzoic acid. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-isopropylbenzoic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-chloro-3-isopropylbenzoic acid, a key intermediate in the development of advanced pharmaceuticals and functional materials. We will explore multiple strategic approaches to the core molecule, including pathways involving Friedel-Crafts alkylation, oxidation of substituted toluenes, and Grignard-based carboxylation. The rationale behind key experimental choices, potential challenges, and optimization strategies are discussed in detail. Furthermore, this guide outlines robust methodologies for the subsequent derivatization of the carboxylic acid moiety into critical functional groups such as amides and esters, which are pivotal for generating compound libraries for drug discovery and material science applications. Detailed, field-proven protocols and comparative data are presented to equip researchers and development professionals with the necessary knowledge for successful synthesis and scale-up.

Introduction: The Significance of the 4-Chloro-3-isopropylbenzoic Acid Scaffold

The substituted benzoic acid motif is a cornerstone of medicinal chemistry and materials science.[1] Specifically, the 4-chloro-3-isopropylbenzoic acid scaffold incorporates a unique combination of electronic and steric features: the electron-withdrawing chloro group, the bulky, lipophilic isopropyl group, and the versatile carboxylic acid handle. This arrangement makes it a valuable building block for creating molecules with tailored properties. Derivatives of benzoic acid are integral to numerous therapeutic agents, including those with anticancer and anti-inflammatory properties.[2][3] For example, recent studies have highlighted the potential of related 4-amino-3-chloro benzoate esters as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4] The ability to readily synthesize the core acid and its derivatives is therefore of paramount importance for accelerating research and development in these fields.

Core Synthesis of 4-Chloro-3-isopropylbenzoic Acid

The synthesis of the title compound is not trivially achieved and requires a multi-step approach. The substitution pattern on the aromatic ring dictates a careful selection of synthetic strategy to ensure correct regiochemistry and high yields. We will explore three logical and experimentally viable pathways.

Pathway A: Oxidation of 4-Chloro-3-isopropyltoluene

This is arguably one of the most direct and reliable routes, predicated on the availability of the substituted toluene precursor. The strategy hinges on the selective oxidation of the benzylic methyl group to a carboxylic acid, a transformation for which numerous robust methods exist.

Rationale: The methyl group is more susceptible to oxidation than the isopropyl group due to the relative stability of the resulting benzylic radical or cation intermediates. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are highly effective for this conversion. The synthesis of the starting material, 4-chloro-3-isopropyltoluene (p-cymene chloride), can be achieved via Friedel-Crafts alkylation of 4-chlorotoluene.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): In the Friedel-Crafts alkylation, a strong Lewis acid like aluminum chloride is essential to generate the isopropyl carbocation electrophile from isopropyl chloride, which then attacks the electron-rich aromatic ring of 4-chlorotoluene.

-

Oxidizing Agent (KMnO₄): Potassium permanganate is a powerful and cost-effective oxidizing agent. The reaction is typically performed in aqueous conditions, often with co-solvents, under reflux. The initial product is the potassium salt of the benzoic acid, which precipitates as manganese dioxide (MnO₂) is formed. A subsequent acidic workup is required to protonate the carboxylate.[5]

Pathway B: Grignard Carboxylation

The Grignard reaction provides a classic and powerful method for forming carbon-carbon bonds, and its reaction with carbon dioxide (dry ice) is a standard procedure for synthesizing carboxylic acids.[6][7] This route requires an aryl halide precursor, such as 4-bromo-1-chloro-2-isopropylbenzene.

Rationale: The aryl group of a Grignard reagent acts as a potent nucleophile (effectively a carbanion), which readily attacks the electrophilic carbon of CO₂. The resulting magnesium carboxylate salt is then hydrolyzed with aqueous acid to yield the final benzoic acid product.[6]

Trustworthiness & Self-Validation: The critical factor for success in this pathway is the rigorous exclusion of water. Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, including atmospheric moisture.[6]

-

Solvent: Anhydrous ethers like tetrahydrofuran (THF) or diethyl ether are mandatory.

-

Glassware: All glassware must be oven- or flame-dried immediately before use.

-

Reagents: Magnesium turnings must be fresh and dry, and the aryl halide must be anhydrous.

-

Initiation: The reaction can sometimes be sluggish to start. A small crystal of iodine or sonication can be used to activate the magnesium surface.[6]

Comparative Analysis of Core Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Yield Potential | Pros | Cons |

| A: Oxidation | 4-Chloro-3-isopropyltoluene | KMnO₄ or Na₂Cr₂O₇ | High | Robust, well-understood reaction; scalable. | Requires a multi-step synthesis for the starting material; use of heavy metal oxidants. |

| B: Grignard | 4-Bromo-1-chloro-2-isopropylbenzene | Mg, CO₂ | Good to High | Direct carboxylation; versatile method. | Highly sensitive to moisture; requires specialized inert atmosphere techniques. |

Synthesis of Key Derivatives

Once 4-chloro-3-isopropylbenzoic acid is obtained, it serves as a launchpad for a diverse array of derivatives. The most common and synthetically useful transformations involve the carboxylic acid group, primarily leading to amides and esters.

Synthesis of Amide Derivatives

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[8] There are two primary strategies starting from the carboxylic acid.

3.1.1 Two-Step Protocol via Acyl Chloride

This is a classic, high-yielding approach. The carboxylic acid is first "activated" by converting it to the more reactive acyl chloride.

Rationale: The carbonyl carbon of an acyl chloride is significantly more electrophilic than that of a carboxylic acid, making it highly susceptible to nucleophilic attack by an amine. Thionyl chloride (SOCl₂) is a common reagent for this transformation because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[9]

Experimental Protocol: Synthesis of an Amide via Acyl Chloride

-

Acyl Chloride Formation: To a solution of 4-chloro-3-isopropylbenzoic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until gas evolution ceases. The progress can be monitored by quenching a small aliquot with methanol and analyzing for methyl ester formation via TLC or LC-MS.

-

Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-chloro-3-isopropylbenzoyl chloride is often used directly in the next step.

-

Amide Coupling: Dissolve the crude acyl chloride in a fresh portion of anhydrous dichloromethane and cool to 0 °C. Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) dropwise.

-

Workup: Stir the reaction for 2-4 hours, allowing it to warm to room temperature. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide, which can be purified by recrystallization or column chromatography.

3.1.2 One-Pot Protocol via Coupling Reagents

Modern peptide coupling reagents allow for the direct formation of an amide bond from a carboxylic acid and an amine without isolating the acyl chloride intermediate.[8][10]

Rationale: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is then readily attacked by the amine. Additives such as 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization if chiral amines or acids are used.[11] This method is milder and more compatible with sensitive functional groups.[8]

Synthesis of Ester Derivatives

Esterification is another fundamental derivatization. Similar to amide synthesis, it can be achieved via the acyl chloride or through direct methods.

3.2.1 Esterification via Acyl Chloride

This method is highly efficient, especially for sterically hindered alcohols. Protocol: The protocol is similar to the amide synthesis (Section 3.1.1), substituting the amine/triethylamine mixture with an alcohol (1.2 eq) and a base like pyridine.

3.2.2 Fischer Esterification

This is a classic acid-catalyzed equilibrium process. Rationale: A strong acid catalyst (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile. To drive the equilibrium towards the product, the alcohol is often used as the solvent (if it is inexpensive and low-boiling), or water is removed as it is formed, typically using a Dean-Stark apparatus.[12][13]

Experimental Protocol: Isopropyl Ester Synthesis via Fischer Esterification

-

Setup: Combine 4-chloro-3-isopropylbenzoic acid (1.0 eq), a large excess of isopropanol (which acts as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC or GC.

-

Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Remove the bulk of the isopropanol under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the resulting crude isopropyl 4-chloro-3-isopropylbenzoate by vacuum distillation or column chromatography.

Conclusion

The synthesis of 4-chloro-3-isopropylbenzoic acid and its derivatives is a strategically important endeavor for medicinal and materials chemists. While multiple pathways to the core acid exist, the choice between an oxidation-based route and a Grignard carboxylation route will primarily depend on starting material availability, laboratory capabilities for handling sensitive reagents, and desired scale. The subsequent derivatization into amides and esters is well-established, with robust protocols available for both high-reactivity (acyl chloride) and milder (coupling agent) approaches. The methodologies and rationale detailed in this guide provide a solid foundation for researchers to confidently produce these valuable compounds and explore their potential in a wide range of scientific applications.

References

- Title: Isopropyl 3-chloro-4-methylbenzoate and method for producing same.

-

Title: Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Source: Royal Society of Chemistry. URL: [Link]

-

Title: A--Preparation of 4-chloro-3-nitrobenzoic acid. Source: PrepChem.com. URL: [Link]

- Title: New method for synthesizing p-isopropyl benzoic acid.

-

Title: Ruthenium - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: GRIGNARD REACTION – Synthesis of Benzoic Acid. Source: University of Colorado Boulder, Department of Chemistry. URL: [Link]

-

Title: A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Source: ResearchGate. URL: [Link]

-

Title: Esterification process to synthesize isopropyl chloroacetate catalyzed by lanthanum dodecyl sulfate. Source: SciSpace. URL: [Link]

-

Title: Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. Source: YouTube. URL: [Link]

-

Title: P-Cymene | C10H14 | CID 7463. Source: PubChem. URL: [Link]

-

Title: Amide coupling reaction in medicinal chemistry. Source: HepatoChem. URL: [Link]

-

Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Source: Preprints.org. URL: [Link]

- Title: Process for the preparation of chloro-benzoyl chlorides.

-

Title: organic synthesis: benzoic acid via a grignard reaction. Source: University of Calgary, Department of Chemistry. URL: [Link]

-

Title: o-CHLOROBENZOYL CHLORIDE. Source: Organic Syntheses. URL: [Link]

-

Title: Esterification process to synthesize isopropyl chloroacetate catalyzed by lanthanum dodecyl sulfate. Source: ResearchGate. URL: [Link]

-

Title: Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Source: PubMed. URL: [Link]

-

Title: Esterification process to synthesize isopropyl chloroacetate catalyzed by lanthanum dodecyl sulfate. Source: SciELO. URL: [Link]

-

Title: Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Source: PrepChem.com. URL: [Link]

-

Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Source: ResearchGate. URL: [Link]

-

Title: Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Source: YouTube. URL: [Link]

-

Title: Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Source: ACS Publications. URL: [Link]

- Title: Method for producing chlorobenzoyl chloride.

-

Title: Grignard Reaction - Beyond Benign. Source: Beyond Benign. URL: [Link]

- Title: Process for producing benzoyl chlorides.

- Title: Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Title: A Comprehensive Study On Benzoic Acid And Its Derivatives. Source: IJCRT.org. URL: [Link]

-

Title: Preparation of 4-chlorobenzyl chloride. Source: PrepChem.com. URL: [Link]

- Title: Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

-

Title: Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Source: ResearchGate. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. ijcrt.org [ijcrt.org]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. beyondbenign.org [beyondbenign.org]

- 8. hepatochem.com [hepatochem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

- 13. scielo.br [scielo.br]

The Multifaceted Therapeutic Potential of Substituted Benzoic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Relevance of a Simple Scaffold